6-hydroxy-7-methyl-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one
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Overview
Description
6-hydroxy-7-methyl-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of oxygen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is of interest due to its potential pharmacological properties and its structural uniqueness, which allows for various chemical modifications and applications.
Mechanism of Action
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), can also vary widely among different coumarin compounds. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its pharmacokinetic properties .
The action of coumarin compounds can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability, potentially influencing its bioavailability and efficacy .
Biochemical Analysis
Biochemical Properties
6-hydroxy-7-methyl-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit myeloperoxidase activity, an enzyme involved in inflammatory responses . Additionally, this compound can reduce the levels of interleukin-6 (IL-6), a cytokine that plays a role in inflammation and immune responses . These interactions highlight the compound’s potential as an anti-inflammatory agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound exhibits neuroprotective properties by mitigating oxidative stress in neuronal cells . It also affects the expression of genes involved in inflammatory responses, thereby modulating the cellular environment to reduce inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For instance, the compound’s interaction with myeloperoxidase leads to the inhibition of this enzyme, reducing the production of reactive oxygen species (ROS) and subsequent oxidative stress . Additionally, it modulates gene expression by interacting with transcription factors and signaling molecules involved in inflammatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound demonstrates stability under various conditions, maintaining its biochemical activity for extended periods . It is subject to degradation under certain conditions, which can affect its long-term efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial anti-inflammatory and neuroprotective effects without significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity. These metabolic processes can influence the compound’s overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its affinity for different tissues, leading to varying concentrations in different organs . This distribution pattern can impact its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites of action within the cell . This precise localization is essential for the compound’s efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-7-methyl-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and 2-methylphenylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as anhydrous potassium carbonate, and a solvent like dry acetone. The mixture is heated to around 50°C to facilitate the reaction.
Formation of Intermediate: The initial reaction forms an intermediate compound, which is then further reacted with formaldehyde to introduce the aminomethyl group at the 4-position of the coumarin ring.
Final Product: The final product, this compound, is obtained after purification steps such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the coumarin ring, converting it to a hydroxyl group.
Substitution: The aminomethyl group allows for various substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated coumarin derivatives.
Substitution: Various substituted coumarin derivatives with modified pharmacological properties.
Scientific Research Applications
6-hydroxy-7-methyl-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other coumarin derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of fluorescent dyes and as a component in certain agricultural chemicals.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its fluorescent properties.
4-methyl-2H-chromen-2-one: A simpler coumarin derivative with basic structural features.
6-chloro-4-hydroxy-7-methyl-2H-chromen-2-one: A halogenated coumarin derivative with enhanced biological activity.
Uniqueness
6-hydroxy-7-methyl-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one is unique due to the presence of the aminomethyl group at the 4-position, which allows for further chemical modifications and enhances its pharmacological potential. Its structural complexity and the ability to undergo various chemical reactions make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-hydroxy-7-methyl-4-[(2-methylanilino)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-11-5-3-4-6-15(11)19-10-13-8-18(21)22-17-7-12(2)16(20)9-14(13)17/h3-9,19-20H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQJKWHWXTYJCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC(=O)OC3=C2C=C(C(=C3)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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